Gemeprost

Description

This compound is a prostaglandin E1 (PGE1) analog and antiprogestogen used for preoperative dilation of the cervix before surgical abortion. It is available as vaginal suppositories and also used in combination with the antiprogestin and mifepristone for termination of 1st- and 2nd-trimester pregnancy. It is not FDA-approved but available in Japan marketed as Preglandin.

This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

used for preoperative dilation of cervix before surgical abortion; RN given refers to (2E,11alpha,13E,15R)-isome

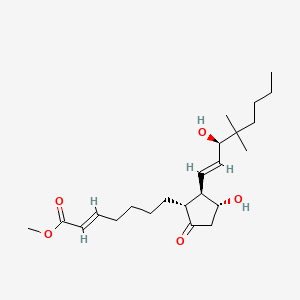

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBOHGVERHWSSV-VNIVIJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895073 | |

| Record name | Gemeprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64318-79-2 | |

| Record name | Gemeprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64318-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemeprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064318792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemeprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemeprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gemeprost | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMEPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KZB1FOLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Gemeprost on Myometrial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent uterotonic agent employed clinically for cervical ripening and the induction of uterine contractions. Its utility in obstetrics and gynecology stems from its ability to mimic the physiological effects of endogenous prostaglandins on the myometrium, the smooth muscle layer of the uterus. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on myometrial cells, with a focus on receptor interaction, signal transduction pathways, and the resulting physiological responses. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the study of uterine physiology and the development of related pharmacotherapies. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information and draws upon data from its parent compound, PGE1, and the closely related PGE2, to provide a thorough understanding of its mechanism of action.

Receptor Binding and Specificity

This compound exerts its effects by acting as an agonist at specific prostaglandin E (EP) receptors on the surface of myometrial cells. The EP receptor family comprises four subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades. This compound is known to interact primarily with EP1, EP2, and EP3 receptors. The differential expression and activation of these receptor subtypes are critical in determining the overall cellular response to this compound.

Signal Transduction Pathways

The binding of this compound to EP receptors on myometrial cells initiates a cascade of intracellular events mediated by G-proteins. The primary pathways leading to uterine contraction are mediated by the EP1 and EP3 receptors, which ultimately lead to an increase in intracellular calcium concentration ([Ca²⁺]i).

EP1 and EP3 Receptor-Mediated Contraction

Activation of EP1 and certain isoforms of EP3 receptors by this compound leads to the stimulation of phospholipase C (PLC) via Gq proteins. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in [Ca²⁺]i is a primary driver of myometrial contraction. Additionally, some EP3 receptor isoforms are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels further contribute to the contractile state, as cAMP typically promotes relaxation in smooth muscle.

Caption: EP1/EP3 receptor signaling pathway in myometrial cells.

EP2 Receptor-Mediated Relaxation

In contrast to EP1 and EP3 receptors, the EP2 receptor is coupled to Gs proteins.[1][2] Activation of the EP2 receptor by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets that promote myometrial relaxation. This seemingly paradoxical effect suggests that the net response of the myometrium to this compound is a result of the balance between the contractile signals from EP1 and EP3 receptors and the relaxant signals from EP2 receptors. The predominant contractile effect of this compound indicates that the pro-contractile pathways are dominant in the clinical setting.

Caption: EP2 receptor signaling pathway in myometrial cells.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and related prostaglandins on myometrial cells. It is important to note the scarcity of specific quantitative data for this compound in the literature.

Table 1: Receptor Binding and Second Messenger Levels

| Ligand | Receptor Subtype | Cell Type | Parameter | Value | Reference |

| PGE2 | EP3-V isoform | Human myometrium | Kd | 3.9 nmol/L | N/A |

| PGE2 | EP3-VI isoform | Human myometrium | Kd | 1.4 nmol/L | N/A |

| PGE2 | Not specified | Cultured human myometrial cells | Basal [Ca²⁺]i | 60-90 nM | |

| PGE2 | Not specified | Cultured human myometrial cells | Stimulated [Ca²⁺]i | up to 350 nM |

Table 2: Effects on Myometrial Contractility

| Agent | Concentration | Tissue Source | Effect | Reference |

| This compound | 1 mg (in vivo) | Human (1st trimester) | Increased basal intra-amniotic pressure to a median of 20.0 mmHg | N/A |

| This compound | 2 mg (in vivo) | Human (2nd trimester) | Increased basal intra-amniotic pressure to a median of 20.0 mmHg | N/A |

| PGE1 | 10⁻⁵ mol/L | Human myometrial strips | Significantly increased contractility up to 90 minutes | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound and other prostaglandins on myometrial cells.

Isolation and Culture of Primary Human Myometrial Cells

-

Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing cesarean section or hysterectomy.

-

Dissection: The tissue is dissected to remove serosa, fibrous tissue, and visible blood vessels. It is then minced into small pieces (approximately 1-2 mm³).

-

Digestion: The minced tissue is incubated in a digestion solution containing collagenase and trypsin at 37°C with gentle agitation to dissociate the cells.

-

Cell Isolation: The cell suspension is filtered to remove undigested tissue and centrifuged. The resulting cell pellet is resuspended in a culture medium.

-

Culturing: The isolated myometrial cells are plated in culture flasks or dishes and maintained in a humidified incubator at 37°C and 5% CO₂. The culture medium is typically supplemented with fetal bovine serum and antibiotics.

Measurement of Myometrial Contractility (Isometric Tension Recording)

-

Tissue Preparation: Myometrial strips (approximately 10 mm in length and 2 mm in width) are dissected from biopsies.

-

Mounting: The strips are mounted vertically in organ baths containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Transducer Attachment: One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate under a resting tension for a period of time, during which they typically begin to contract spontaneously.

-

Drug Application: Once stable spontaneous contractions are established, this compound or other agents are added to the organ bath in a cumulative or non-cumulative manner.

-

Data Recording: The isometric tension generated by the myometrial strips is recorded continuously using a data acquisition system.

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Cell Preparation: Cultured myometrial cells are grown on glass coverslips.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological buffer.

-

Washing: After incubation, the cells are washed to remove excess dye.

-

Microscopy: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation: this compound or other agonists are added to the cells, and the changes in intracellular calcium are monitored.

-

Data Acquisition: The fluorescence emission at two different excitation wavelengths is recorded over time. The ratio of the fluorescence intensities is then used to calculate the intracellular calcium concentration.

Caption: General experimental workflow for studying this compound's effects.

Sensitization to Oxytocin

An important aspect of this compound's mechanism of action is its ability to sensitize the myometrium to the effects of oxytocin. This is thought to occur through an upregulation of oxytocin receptors on myometrial cells, although the precise molecular mechanism for this sensitization is not fully elucidated. This synergistic effect is clinically significant, as it enhances the contractile response of the uterus.

Conclusion

This compound is a prostaglandin E1 analogue that potently stimulates uterine contractions and promotes cervical ripening. Its mechanism of action on myometrial cells is primarily mediated through the activation of EP1 and EP3 receptors, leading to an increase in intracellular calcium via Gq-PLC-IP3 and Gi-mediated pathways. While it also interacts with the relaxatory EP2 receptor, the overall physiological response is dominated by pro-contractile signaling. A comprehensive understanding of these molecular pathways is crucial for the optimization of current therapeutic strategies and the development of novel drugs for the management of labor and other uterine disorders. Further research is warranted to obtain more specific quantitative data on the pharmacodynamics of this compound at the cellular level.

References

Gemeprost Binding Affinity for Prostaglandin E2 and E3 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Binding Affinity of Prostaglandins for EP2 and EP3 Receptors

Due to the absence of specific published Ki or IC50 values for gemeprost, the following table presents a compilation of binding affinities for the endogenous ligand PGE2 and other relevant prostaglandin analogues at the human EP2 and EP3 receptors. This data serves as a reference to contextualize the expected binding characteristics of this compound.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Prostaglandin E2 (PGE2) | EP2 | Data not available in provided results | |

| Prostaglandin E2 (PGE2) | EP3 | 0.9 | |

| This compound | EP2 | Data not publicly available | |

| This compound | EP3 | Data not publicly available |

Note: The absence of publicly available binding affinity data for this compound highlights a gap in the current literature and an opportunity for further research.

Experimental Protocols: Determining Binding Affinity

The gold standard for quantifying the binding affinity of a ligand to its receptor is the radioligand binding assay. This technique involves the use of a radioactively labeled ligand to measure its binding to a receptor preparation.

Radioligand Competitive Binding Assay

This assay is employed to determine the inhibition constant (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Human cells stably expressing the recombinant human EP2 or EP3 receptor are cultured and harvested.

-

The cells are washed with a suitable buffer (e.g., phosphate-buffered saline) and then lysed to release the cellular contents.

-

The cell lysate is subjected to centrifugation to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a binding buffer.

2. Competitive Binding Incubation:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-PGE2) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

Non-specific binding is determined by adding a high concentration of an unlabeled non-radioactive ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand competitive binding assay.

Signaling Pathways

This compound, as an agonist at EP2 and EP3 receptors, initiates distinct downstream signaling cascades.

EP2 Receptor Signaling

The EP2 receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating cellular responses such as smooth muscle relaxation.

Caption: EP2 receptor signaling pathway.

EP3 Receptor Signaling

The EP3 receptor is more complex, coupling to multiple G proteins and thus capable of initiating diverse signaling pathways. The primary signaling pathway for the EP3 receptor involves coupling to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This action often counteracts the effects of Gs-coupled receptors. Additionally, some isoforms of the EP3 receptor can couple to Gs, stimulating cAMP production, or to G12/13, activating the Rho signaling pathway, which can lead to cellular responses like smooth muscle contraction.

Caption: Primary EP3 receptor signaling pathway via Gi.

Conclusion

This compound's pharmacological effects are mediated through its agonist activity at EP2 and EP3 receptors. While the precise binding affinities of this compound for these receptors remain to be fully elucidated in publicly accessible literature, the established methodologies of radioligand binding assays provide a clear path for their determination. A comprehensive understanding of this compound's interaction with EP2 and EP3 receptors, including its binding kinetics and the nuances of the signaling pathways it activates, is crucial for the optimization of its therapeutic use and the development of novel, more selective prostaglandin receptor modulators. Further research is warranted to quantify the binding profile of this compound, which will undoubtedly contribute to a more complete understanding of its mechanism of action.

References

Cellular Pathways Activated by Gemeprost in Uterine Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent uterotonic agent widely utilized in obstetrics and gynecology for cervical ripening and the induction of uterine contractions. Its clinical efficacy is rooted in its ability to modulate specific cellular signaling pathways within the uterine myometrium and cervix. This technical guide provides an in-depth exploration of the molecular mechanisms activated by this compound in uterine tissue. It summarizes the key signaling cascades, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the involved pathways and workflows to support further research and drug development in this area.

Introduction

This compound's primary mechanism of action involves its interaction with E-type prostanoid (EP) receptors, initiating a cascade of intracellular events that culminate in smooth muscle contraction and connective tissue remodeling of the cervix.[1][2][3] As a PGE1 analogue, it functionally mimics the actions of endogenous prostaglandin E2 (PGE2) and binds to EP receptor subtypes, primarily EP1 and EP3, to elicit its uterotonic effects.[1][2] This guide will dissect the downstream consequences of these receptor-ligand interactions.

Core Signaling Pathways

The cellular response to this compound in uterine tissue is predominantly governed by its binding to specific G-protein coupled receptors (GPCRs) of the prostaglandin E2 receptor family. The activation of these receptors triggers distinct second messenger systems that ultimately regulate myometrial contractility and cervical maturation.

Gq-Coupled EP1/EP3 Receptor Pathway and Calcium Mobilization

The principal contractile effect of this compound is mediated through its agonistic activity on the Gq-coupled EP1 and EP3 receptors on myometrial cells. This interaction initiates the following cascade:

-

Phospholipase C (PLC) Activation: Ligand binding to EP1/EP3 receptors activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Calcium-Calmodulin Activation: The elevated intracellular calcium concentration leads to the binding of Ca2+ to calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin and actin filaments, leading to smooth muscle contraction.

Diagram of the Gq-Coupled EP1/EP3 Receptor Pathway

Caption: this compound-induced uterine contraction via the Gq-PLC-Ca²⁺ pathway.

Putative Involvement of Protein Kinase C (PKC)

Diacylglycerol (DAG), the other product of PIP2 hydrolysis, is a known activator of Protein Kinase C (PKC). While direct evidence for this compound-mediated PKC activation in uterine tissue is limited, the activation of the PLC pathway strongly suggests its involvement. PKC isoforms have been implicated in the regulation of uterine smooth muscle contraction. Activated PKC can phosphorylate various downstream targets, potentially including ion channels and components of the contractile apparatus, which may contribute to the sustained phase of uterine contractions.

Gs-Coupled EP2 Receptor Pathway and cAMP Production

This compound has also been reported to act as an agonist at EP2 receptors, which are coupled to the Gs signaling pathway. This pathway generally mediates smooth muscle relaxation, and its activation in the cervix is thought to contribute to cervical ripening.

-

Adenylyl Cyclase Activation: Binding of this compound to EP2 receptors activates the Gs alpha subunit, which stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased levels of cAMP lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA can phosphorylate several targets that lead to smooth muscle relaxation, such as inhibiting MLCK and promoting calcium sequestration back into the sarcoplasmic reticulum. In the cervix, PKA activation is linked to the increased expression of enzymes like collagenase, which contribute to the breakdown of the cervical matrix and softening.

Diagram of the Gs-Coupled EP2 Receptor Pathway

Caption: this compound-induced cAMP production via the Gs-AC pathway.

Potential Crosstalk with the MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is known to be involved in the regulation of myometrial cell proliferation and contractility. While direct studies linking this compound to MAPK activation are lacking, GPCR activation can transactivate receptor tyrosine kinases or utilize beta-arrestin-scaffolded signaling to engage the MAPK cascade. Further research is required to elucidate a definitive link between this compound and MAPK signaling in uterine tissue.

Quantitative Data

Specific quantitative data for this compound's interaction with uterine tissue is sparse in publicly available literature. The following tables summarize available data for this compound and related prostaglandins.

Table 1: Receptor Binding and Functional Potency

| Ligand | Receptor Subtype | Tissue/Cell Type | Parameter | Value | Reference |

| PGE2 | EP1 | Human Myometrial Cells | [Ca2+]i EC50 | 1-300 nM (high affinity) | |

| PGE2 | EP3 | Human Myometrial Cells | [Ca2+]i EC50 | 1-100 µM (low affinity) | |

| PGF2α | FP | Human Myometrial Cells | [Ca2+]i ED50 | 4 nM |

Note: Data for PGE2 and PGF2α are presented as proxies due to the lack of specific binding affinity (Ki) or half-maximal effective concentration (EC50) data for this compound on uterine EP receptors.

Table 2: Effects on Uterine Contractility

| Agent | Dose | Tissue | Effect | Magnitude of Change | Reference |

| This compound | 1 mg | Human Uterus (in vivo) | Increase in basal intra-amniotic pressure | Median: 20.0 mmHg (Range: 4-45 mmHg) | |

| This compound | 2 mg | Human Uterus (in vivo) | Increase in basal intra-amniotic pressure | Median: 20.0 mmHg (Range: 8-60 mmHg) | |

| This compound | 1 mg | Human Uterus (in vivo) | Uterine contraction pressure (delta IAP) | Median: 28.0 mmHg (95% CI: 10.0-42.6) | |

| This compound | 2 mg | Human Uterus (in vivo) | Uterine contraction pressure (delta IAP) | Median: 52.5 mmHg (95% CI: 26.7-60.3) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on uterine tissue.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the measurement of [Ca2+]i in cultured human myometrial cells.

-

Cell Culture: Human myometrial cells are cultured on glass coverslips until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer (e.g., HBSS) containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the cells with buffer and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells three times with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for an additional 30 minutes.

-

-

Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm) before adding the agonist.

-

Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

-

-

Data Analysis: The 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum ratios for conversion to absolute Ca2+ concentrations if required.

Diagram of the Intracellular Calcium Imaging Workflow

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol outlines a method for quantifying cAMP levels in myometrial cells.

-

Cell Stimulation:

-

Plate myometrial cells in a 96-well plate.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.

-

Add this compound at various concentrations and incubate for the desired time at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the lysis buffer provided in the HTRF cAMP assay kit.

-

Add the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

-

Measurement:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Determine the cAMP concentration in each sample by interpolating from a standard curve generated with known concentrations of cAMP.

-

Western Blotting for MAPK (ERK1/2) Activation

This protocol is for detecting the phosphorylation of ERK1/2 as a marker of its activation.

-

Cell Treatment and Lysis:

-

Culture myometrial cells to near confluency and serum-starve for 12-24 hours.

-

Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound exerts its primary effects on uterine tissue through the activation of EP1 and EP3 receptors, leading to a Gq-mediated increase in intracellular calcium and subsequent myometrial contraction. Concurrently, its action on EP2 receptors likely contributes to cervical ripening via a Gs-cAMP-PKA pathway. While the involvement of other signaling pathways such as those mediated by PKC and MAPK is plausible based on our understanding of uterine physiology, direct experimental evidence linking them to this compound is currently lacking and represents an area for future investigation. The protocols and data presented in this guide provide a framework for researchers to further explore the intricate molecular mechanisms of this compound and other prostaglandin analogues in uterine tissue.

References

In-Vitro Mechanisms of Gemeprost-Induced Cervical Ripening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemeprost, a synthetic prostaglandin E1 (PGE1) analogue, is a potent agent for cervical ripening and dilatation.[1][2][3] While its clinical efficacy is well-documented, a detailed understanding of its direct effects on the cervical tissue at a cellular and molecular level is crucial for further research and development in obstetrics and gynecology. This technical guide provides an in-depth overview of the in-vitro effects of this compound on cervical ripening, drawing from studies on this compound and its closely related analogue, Prostaglandin E2 (PGE2). The guide outlines the key molecular pathways, summarizes quantitative data from relevant studies, and provides detailed experimental protocols to facilitate further investigation in this area.

Introduction

Cervical ripening is a complex physiological process characterized by the remodeling of the cervical extracellular matrix (ECM), leading to a softening and distensibility of the cervix necessary for childbirth.[4] This process involves changes in collagen structure, an increase in glycosaminoglycans (GAGs), and an inflammatory response.[1] this compound, a synthetic analogue of PGE1, is clinically utilized to induce these changes. Understanding its mechanism of action through in-vitro studies is paramount for optimizing its therapeutic use and developing novel cervical ripening agents. This guide will delve into the cellular and molecular effects of this compound on the cervix, focusing on its interactions with prostaglandin receptors, its influence on ECM components, and its role in the inflammatory cascade.

Molecular Mechanism of Action

This compound exerts its effects by binding to specific prostaglandin E receptors (EP receptors) on cervical cells. As a PGE1 analogue, its actions are primarily mediated through the EP2 and EP3 receptors, initiating a cascade of intracellular signaling events.

Signaling Pathways

Activation of EP2 receptors by this compound stimulates the production of cyclic adenosine monophosphate (cAMP) through the Gs alpha subunit of G-protein coupled receptors, which in turn activates protein kinase A (PKA). This pathway is believed to be central to the synthesis of glycosaminoglycans, particularly hyaluronic acid, by cervical fibroblasts.

Conversely, the binding of this compound to EP3 receptors is coupled to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in the regulation of matrix metalloproteinases (MMPs) and inflammatory responses.

Signaling cascade initiated by this compound binding to EP2 and EP3 receptors.

Effects on Extracellular Matrix Components

The primary mechanism of cervical ripening involves the degradation of collagen and an increase in the content of GAGs, which leads to increased tissue hydration and softening.

Collagen Degradation

This compound is understood to promote the breakdown of collagen in cervical tissue. This is achieved through the increased activity of collagenase enzymes, specifically matrix metalloproteinases (MMPs). In-vitro studies on the closely related PGE2 have shown that it can upregulate the expression and activity of MMP-2 and MMP-9 in cervical tissue. These enzymes are crucial for the degradation of type IV collagen, a key component of the basement membrane and the extracellular matrix.

Glycosaminoglycan (GAG) Synthesis

In-vitro studies using human cervical fibroblasts have demonstrated that PGE2 significantly increases the synthesis of GAGs. This effect is mediated through the cAMP pathway. The primary GAG produced is hyaluronic acid, which has a high capacity to bind water, leading to tissue swelling and softening.

Data Presentation

The following tables summarize the quantitative data from in-vitro studies on the effects of PGE2, a close analogue of this compound, on cervical cells.

Table 1: Effect of PGE2 on cAMP Production in Human Cervical Fibroblasts

| PGE2 Concentration (M) | cAMP Production (pmol/10^6 cells) |

| Control | 96.3 ± 8.4 |

| 10-6 | Increased (Specific value not provided) |

| 10-5 | Increased (Specific value not provided) |

| 10-4 | 325 ± 63 |

Data adapted from a study on PGE2, which acts via similar receptors as this compound.

Table 2: Effect of PGE2 on [3H]glucosamine Incorporation into GAGs in Human Cervical Fibroblasts

| PGE2 Concentration (M) | [3H]glucosamine Incorporation |

| 10-12 to 10-4 | Statistically significant increase (P < 0.05) |

Data adapted from a study on PGE2, which acts via similar receptors as this compound.

Table 3: Effect of PGE2 Infusion on MMP Levels in Rat Cervical Tissue

| Treatment | MMP-2 Levels | MMP-9 Levels |

| Saline (Control) | Baseline | Baseline |

| PGE2 Infusion (Preterm) | Elevated | Elevated |

| PGE2 Infusion (Term) | Elevated | Elevated |

Data from an in-vivo study in rats, providing insights into the potential in-vitro effects of prostaglandins on MMP regulation.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to study the effects of this compound on cervical ripening.

Human Cervical Fibroblast Culture

-

Tissue Acquisition: Obtain cervical biopsies from non-pregnant women undergoing hysterectomy for benign conditions, with informed consent and ethical approval.

-

Fibroblast Isolation: Mince the tissue and digest with collagenase (e.g., 0.1% collagenase type IA) and hyaluronidase (e.g., 0.05%) in a suitable culture medium (e.g., DMEM) at 37°C for 2-4 hours.

-

Cell Culture: Plate the resulting cell suspension in culture flasks with DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Culture at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Subculture the fibroblasts upon reaching 80-90% confluency using trypsin-EDTA. Experiments are typically performed on cells between passages 3 and 8.

Workflow for isolating and culturing human cervical fibroblasts.

Measurement of Glycosaminoglycan (GAG) Synthesis

-

Cell Seeding: Seed cervical fibroblasts in 24-well plates at a density of approximately 5 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with serum-free medium containing various concentrations of this compound and [3H]glucosamine (e.g., 1 µCi/mL).

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

GAG Isolation: After incubation, wash the cell layers and digest with a protease (e.g., papain). Precipitate the GAGs with a cationic detergent (e.g., cetylpyridinium chloride).

-

Quantification: Measure the radioactivity of the precipitated GAGs using a scintillation counter. Normalize the results to the total protein content or cell number.

Analysis of Matrix Metalloproteinase (MMP) Activity (Zymography)

-

Conditioned Medium Collection: Culture cervical fibroblasts or tissue explants in serum-free medium with or without this compound for a specified period (e.g., 48 hours). Collect the conditioned medium.

-

Protein Concentration: Determine the protein concentration of the conditioned medium using a standard assay (e.g., Bradford assay).

-

Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and run on a polyacrylamide gel containing gelatin (for MMP-2 and MMP-9) or casein (for other MMPs).

-

Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., containing Triton X-100) and then incubate in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands on a blue background.

-

Quantification: Densitometrically quantify the bands to determine the relative MMP activity.

Role in the Inflammatory Response

Cervical ripening is considered an inflammatory process, characterized by the influx of immune cells such as neutrophils. Prostaglandins, including this compound, are key mediators of this inflammatory cascade. They can act as chemoattractants for neutrophils and stimulate the release of pro-inflammatory cytokines like Interleukin-8 (IL-8) from cervical cells. These inflammatory mediators further contribute to the degradation of the ECM by releasing proteases.

Conclusion

In-vitro studies, primarily utilizing human cervical fibroblasts and tissue explants, have been instrumental in elucidating the mechanisms by which this compound and its analogues induce cervical ripening. The activation of prostaglandin receptors triggers distinct signaling pathways that culminate in the degradation of collagen through the action of MMPs and an increase in the synthesis of water-retaining glycosaminoglycans. Furthermore, this compound contributes to the localized inflammatory response that is a hallmark of cervical maturation. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate molecular processes governed by this compound, with the ultimate goal of refining its clinical application and developing more targeted therapies for cervical ripening. While direct in-vitro quantitative data for this compound remains an area for further research, the evidence from analogous compounds provides a strong foundation for understanding its core mechanisms.

References

The Discovery and Chemical Synthesis of Gemeprost: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent therapeutic agent primarily utilized in obstetrics and gynecology for cervical dilation and the termination of pregnancy.[1][2][3] Developed by Ono Pharmaceutical Co., Ltd. and identified by the code ONO-802, this compound's clinical efficacy stems from its targeted interaction with specific prostaglandin E (EP) receptors, initiating a cascade of physiological responses that lead to the softening of the cervix and uterine contractions.[4][5] This technical guide provides a comprehensive overview of the discovery of this compound, a detailed examination of its chemical synthesis, and the experimental protocols used to characterize its biological activity.

Discovery and Development

The journey to the discovery of this compound is rooted in the extensive research on prostaglandins undertaken by Ono Pharmaceutical in the mid-20th century. Prostaglandins, a class of lipid compounds with diverse hormone-like effects, were identified as promising therapeutic targets. Ono Pharmaceutical made a significant breakthrough in 1968 by achieving the world's first total chemical synthesis of prostaglandins on a commercial basis, a pivotal moment that paved the way for the development of synthetic analogues like this compound. This compound, also known as 16,16-dimethyl-trans-delta-2-PGE1 methyl ester, was specifically designed to enhance stability and biological activity compared to its natural counterpart, PGE1.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been refined over time. The foundational route to this compound and other prostaglandin analogues was detailed in U.S. Patent 4,052,512, assigned to Ono Pharmaceutical. While the full, detailed protocol from the patent is not publicly available in its entirety, the general synthetic strategies for prostaglandins provide a framework for understanding the synthesis of this compound. A common and versatile approach involves the use of a key intermediate known as the Corey lactone.

General Synthetic Strategy via Corey Lactone

The synthesis of prostaglandins often commences from a chiral building block, the Corey lactone, which contains the cyclopentane core with the correct stereochemistry. The synthesis can be conceptually divided into the formation of the core structure and the subsequent attachment of the two side chains (alpha and omega chains).

A representative synthetic workflow is depicted below:

Experimental Protocol: Illustrative Synthesis of a Prostaglandin Intermediate (Corey Lactone)

The following is a generalized protocol for the synthesis of the Corey lactone, a key intermediate in many prostaglandin syntheses. Specific reagents and conditions may vary.

-

Cyclopentadiene derivatization: Thallous cyclopentadienide is reacted with a suitable alkylating agent to introduce a side chain precursor.

-

Diels-Alder reaction: The substituted cyclopentadiene undergoes a Diels-Alder reaction with a ketene equivalent, such as α-chloroacrylonitrile, to form a bicyclic intermediate.

-

Hydrolysis and resolution: The bicyclic intermediate is hydrolyzed to a ketone, and the enantiomers are resolved to obtain the desired stereoisomer.

-

Baeyer-Villiger oxidation: The resolved ketone is subjected to a Baeyer-Villiger oxidation using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to form the lactone.

-

Functional group manipulation: The resulting lactone undergoes a series of reactions to introduce the necessary functional groups for the attachment of the side chains.

Key Data for this compound

While specific experimental data for the synthesis of this compound is proprietary, the following table summarizes the key physicochemical properties of the final compound.

| Property | Value |

| Chemical Formula | C23H38O5 |

| Molecular Weight | 394.55 g/mol |

| IUPAC Name | methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate |

| CAS Number | 64318-79-2 |

| Appearance | Aliphatic alcohol |

Table 1: Physicochemical Properties of this compound.

Spectroscopic data is crucial for the characterization of this compound and its intermediates. While a complete set of assigned spectra is not publicly available, the following table provides an overview of the expected spectroscopic characteristics.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl and carbonyl groups, methyl groups, and the methyl ester. |

| ¹³C NMR | Resonances for carbonyl carbons (ketone and ester), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Table 2: Expected Spectroscopic Data for this compound.

Biological Activity and Mechanism of Action

This compound exerts its therapeutic effects by acting as an agonist at prostaglandin E2 and E3 receptors. The activation of these G-protein coupled receptors initiates downstream signaling cascades that vary depending on the receptor subtype and the tissue. The primary signaling pathways involved are the modulation of intracellular cyclic AMP (cAMP) levels and the mobilization of intracellular calcium.

Pharmacological Data

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of various prostaglandin analogues at different EP receptor subtypes. This data provides a comparative context for understanding the activity of this compound, although specific values for this compound itself are not consistently reported across all receptor subtypes.

| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | EP1 EC50 (nM) | EP2 EC50 (nM) | EP3 EC50 (nM) | EP4 EC50 (nM) |

| PGE2 | 14-36 | - | 0.6-3.7 | 0.75-2.51 | 2.9 | - | - | 70 |

| PGE1 | 14-36 | - | 0.6-3.7 | 1.45-3.16 | - | - | - | - |

| Sulprostone | 14-36 | - | 0.6-3.7 | - | - | - | - | - |

| Butaprost | - | - | - | - | - | 106.4 | - | - |

| 16,16-dimethyl PGE2 | - | - | 0.6-3.7 | - | - | - | - | - |

Table 3: Comparative Pharmacological Data of Prostaglandin Analogues.

Experimental Protocols for Biological Assays

1. Radioligand Binding Assay (General Protocol)

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Cells or tissues expressing the target EP receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-PGE2) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. cAMP Functional Assay (General Protocol)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in EP2 and EP4 receptor signaling.

-

Cell Culture: Cells expressing the target EP receptor (e.g., HEK293 cells) are cultured in a multi-well plate.

-

Compound Incubation: The cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the test compound concentration, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.

Conclusion

This compound stands as a significant achievement in the field of medicinal chemistry, born from a deep understanding of prostaglandin biology and advanced synthetic organic chemistry. Its development by Ono Pharmaceutical highlights the successful translation of basic research into a clinically valuable therapeutic agent. While the precise details of its commercial synthesis remain proprietary, the established principles of prostaglandin synthesis provide a clear roadmap of its creation. The continued study of this compound and its interactions with EP receptors will undoubtedly provide further insights into the complex roles of prostaglandins in human physiology and pathology, and may guide the development of future generations of more selective and potent therapeutic agents.

References

Gemeprost's Role in Sensitizing the Myometrium to Oxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemeprost, a synthetic prostaglandin E1 (PGE1) analogue, is a potent uterotonic agent employed for cervical ripening and the induction of uterine contractions. A key aspect of its clinical efficacy is its purported role in sensitizing the myometrium to the effects of endogenous and exogenous oxytocin. This technical guide provides an in-depth examination of the molecular mechanisms, experimental evidence, and clinical implications of this synergistic relationship. While the concept of prostaglandin-induced myometrial sensitization to oxytocin is widely accepted, this guide also critically evaluates the nuances and conflicting evidence within the scientific literature. We will delve into the distinct and overlapping signaling pathways of this compound and oxytocin, present available quantitative data from in vivo and in vitro studies, and provide detailed experimental protocols for key assays in this field of research.

Introduction

The coordinated and powerful contractions of the myometrium are fundamental to labor and delivery. This process is orchestrated by a complex interplay of hormonal signals, chief among them being prostaglandins and oxytocin. This compound, as a PGE1 analogue, primarily exerts its effects through the stimulation of specific prostaglandin E receptors (EP receptors) on myometrial cells. Oxytocin, a neurohypophysial hormone, acts on its own distinct G-protein coupled receptor, the oxytocin receptor (OTR). The clinical observation that administration of prostaglandins can reduce the required dosage of oxytocin for labor induction or augmentation has led to the concept of myometrial sensitization. This guide will explore the scientific underpinnings of this phenomenon, providing a comprehensive resource for researchers in reproductive biology and pharmacology.

Signaling Pathways

The interaction between this compound and oxytocin signaling pathways is central to understanding myometrial sensitization. Below are diagrams and descriptions of the individual and potentially interconnected signaling cascades.

This compound Signaling Pathway

This compound binds to EP1, EP2, and EP3 subtypes of prostaglandin receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors initiates a cascade of intracellular events primarily aimed at increasing intracellular calcium concentrations ([Ca2+]i), which is the final common pathway for smooth muscle contraction.

Oxytocin Signaling Pathway

Oxytocin binds to its receptor (OTR), which is also a GPCR, primarily coupled to Gαq/11 proteins.[2] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]

Potential Crosstalk and Sensitization Mechanisms

The sensitization of the myometrium to oxytocin by this compound is likely a multifactorial process. While direct potentiation at the receptor or immediate downstream signaling is debated, several hypotheses exist:

-

Upregulation of Oxytocin Receptors: Prostaglandins may increase the expression of oxytocin receptors on myometrial cells. In vivo studies in rats have shown that inhibition of prostaglandin synthesis suppresses the expected increase in oxytocin receptor concentration at term.[3] This suggests that prostaglandins are a necessary component for the upregulation of oxytocin receptors.

-

Modulation of Ion Channel Activity: Prostaglandins can alter the resting membrane potential of myometrial cells, making them more excitable and responsive to stimuli like oxytocin.

-

Increased Gap Junction Formation: Prostaglandins are known to promote the formation of gap junctions between myometrial cells.[4] These channels are crucial for the synchronous, coordinated contractions characteristic of effective labor, which would amplify the effect of oxytocin across the uterine muscle.

-

Synergistic Effects on Calcium Mobilization: Although acting through distinct receptors, both pathways converge on the mobilization of intracellular calcium. It is plausible that pre-stimulation with this compound could prime the calcium signaling machinery, leading to a more robust response to subsequent oxytocin stimulation.

Experimental Evidence and Data Presentation

The evidence for this compound's sensitizing effect on the myometrium comes from both in vivo and clinical observations, though in vitro data presents a more complex picture.

In Vivo and In Vitro Studies

In vivo studies in animal models have provided strong support for the role of prostaglandins in preparing the uterus for labor and enhancing its responsiveness to oxytocin. For instance, in parturient rats, the inhibition of prostaglandin synthesis was shown to suppress the normal increase in both oxytocin receptor concentration and oxytocin responsiveness.

However, the direct sensitizing effect of PGE1 on oxytocin-induced contractions in isolated human myometrial tissue has been challenged. A notable in vitro study found that preincubation with PGE1 did not enhance, and PGE2 actually reduced, the contractile response to oxytocin. This suggests that the sensitizing effect observed in vivo may be indirect or involve factors not present in isolated tissue preparations.

Table 1: Summary of Pre-clinical Studies on Prostaglandin-Oxytocin Interaction

| Study Type | Model | Prostaglandin | Key Findings | Reference |

| In vivo | Parturient Rats | Endogenous (inhibited by naproxen) | Inhibition of PG synthesis suppressed the increase in oxytocin receptor concentration and oxytocin responsiveness. | |

| In vivo | Parturient Rats | PGF2α | Uterine sensitivity to oxytocin is positively related to uterine PGF2α production. | |

| In vitro | Human Myometrial Strips | PGE1, PGE2 | Preincubation with PGE1 did not enhance oxytocin-induced contractility; PGE2 reduced it. | |

| In vitro | Pregnant Mouse Myometrium | PGE2 | Sensitivity to oxytocin increased only at the last stage of gestation, while sensitivity to PGE2 increased gradually from mid-gestation. |

Clinical Observations

Clinical experience with prostaglandin analogues, including this compound and the more widely studied misoprostol (another PGE1 analogue), provides indirect evidence for myometrial sensitization. The use of these agents for cervical ripening and labor induction often leads to a reduced requirement for subsequent oxytocin augmentation.

Table 2: Selected Clinical Trial Data on this compound for Second-Trimester Abortion

| Study | Regimen | Number of Patients | Primary Outcome | Key Findings |

| Comparative Study | This compound (1 mg vaginal pessaries every 3 hrs) vs. intra-amniotic PGF2α (40 mg) | 152 | 24-hour abortion success rate | This compound group had a significantly higher success rate (81%) compared to the PGF2α group (64%). |

| Review of Cases | Mifepristone followed by this compound | 956 | Efficacy and safety | A review of a large number of cases demonstrating the effectiveness of the combined regimen. |

Note: These studies demonstrate the efficacy of this compound but do not directly quantify a reduction in oxytocin dosage. Clinical trials directly comparing this compound + oxytocin with placebo + oxytocin and measuring oxytocin requirements are limited.

Experimental Protocols

Myometrial Strip Contractility Assay

This ex vivo method is fundamental for studying the direct effects of pharmacological agents on uterine muscle contractility.

Objective: To measure the isometric contractions of myometrial tissue strips in response to this compound, oxytocin, and their combination.

Materials:

-

Myometrial biopsies from consenting patients undergoing cesarean section.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

-

This compound and oxytocin stock solutions.

Procedure:

-

Myometrial biopsies are immediately placed in ice-cold Krebs-Henseleit solution.

-

Strips of myometrium (approx. 2 x 2 x 10 mm) are dissected, aligning the long axis with the direction of the muscle fibers.

-

The strips are mounted vertically in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.

-

An initial tension of 1-2 g is applied, and the strips are allowed to equilibrate for at least 60-90 minutes, during which they will develop spontaneous contractions.

-

For sensitization studies: After equilibration, the tissue is incubated with a sub-threshold concentration of this compound for a defined period (e.g., 30-60 minutes).

-

A cumulative concentration-response curve to oxytocin is then generated by adding increasing concentrations of oxytocin to the organ bath at regular intervals.

-

Contractile activity (amplitude and frequency) is recorded continuously. The area under the curve is often calculated as a measure of total contractile work.

-

Control strips are run in parallel without this compound pre-incubation.

Oxytocin Receptor Expression Analysis (RT-qPCR)

Objective: To quantify the effect of this compound on the mRNA expression of the oxytocin receptor in myometrial cells.

Materials:

-

Primary human myometrial cells or a suitable cell line.

-

Cell culture reagents.

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix and primers for the oxytocin receptor gene (OXTR) and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR system.

Procedure:

-

Myometrial cells are cultured to a desired confluency.

-

Cells are treated with various concentrations of this compound or vehicle for a specified time course (e.g., 6, 12, 24 hours).

-

Total RNA is extracted from the cells using a commercial kit.

-

The concentration and purity of the RNA are determined.

-

First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

-

Quantitative PCR is performed using primers specific for OXTR and the housekeeping gene.

-

The relative expression of OXTR mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Conclusion and Future Directions

The role of this compound in sensitizing the myometrium to oxytocin is a clinically relevant concept that is well-supported by in vivo animal data and indirect clinical evidence. The primary mechanism appears to be an upregulation of oxytocin receptors and the promotion of a pro-contractile state in the uterus. However, the lack of direct potentiation in in vitro studies of human myometrial tissue highlights the complexity of this interaction and suggests that the sensitization process is likely multifactorial, involving paracrine signaling and changes in tissue architecture that are not fully replicated in isolated systems.

Future research should focus on elucidating the precise molecular crosstalk between the PGE1 and oxytocin signaling pathways. Investigating the transcriptional regulation of the oxytocin receptor by PGE1-activated signaling molecules is a key area for exploration. Furthermore, well-designed clinical trials that specifically quantify the oxytocin-sparing effect of this compound would provide definitive evidence of its sensitizing role in a clinical setting. A deeper understanding of this synergistic relationship will be invaluable for optimizing therapeutic strategies for labor induction and other obstetric interventions.

References

- 1. campionfund.org [campionfund.org]

- 2. Effects of prostaglandin E2 and oxytocin on the electrical activity of hormone-treated and pregnant rat myometria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of inhibition of prostaglandin synthesis on uterine oxytocin receptor concentration and myometrial gap junction density in parturient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on prostaglandin and oxytocin activity in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Gemeprost on Collagen Breakdown in Cervical Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemeprost, a synthetic analogue of prostaglandin E1 (PGE1), is a potent agent for cervical ripening and dilatation. Its clinical efficacy is primarily attributed to its ability to remodel the cervical extracellular matrix, a process in which the breakdown of collagen is a critical step. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced collagenolysis in cervical tissue. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While direct quantitative data for this compound is limited in published literature, this guide draws upon data from its parent compound, Prostaglandin E1 (PGE1), and the closely related Prostaglandin E2 (PGE2) to provide a comprehensive overview for research and drug development professionals.

Introduction: The Role of Collagen in Cervical Ripening

The uterine cervix is a fibro-muscular organ rich in collagen, which provides the tensile strength required to maintain pregnancy. Cervical ripening is a complex physiological process characterized by the softening, effacement, and dilatation of the cervix, preparing it for labor and delivery. This process involves a significant restructuring of the cervical extracellular matrix (ECM), primarily through the degradation of the highly organized collagen network.[1]

This compound, as a PGE1 analogue, mimics the natural prostaglandins that initiate this remodeling process.[1] It induces a cascade of biochemical events that lead to the breakdown of collagen fibers, a decrease in collagen concentration, and an increase in the activity of collagen-degrading enzymes.[1][2] Understanding the specifics of this mechanism is crucial for optimizing its clinical use and for the development of novel therapeutics in obstetrics.

Quantitative Data on Prostaglandin-Induced Collagen Breakdown

Precise quantitative data on the effects of this compound on cervical collagen are not extensively reported in the literature. However, studies on PGE1 and the related PGE2 provide valuable insights into the expected magnitude of these effects. The following table summarizes key quantitative findings from in vitro studies on cervical and related tissues.

| Parameter | Prostaglandin Analogue | Tissue Source | Key Findings | Reference |

| Total Collagen Content | Prostaglandin E1 (PGE1) | Human Myometrium | Significantly lower total collagen content after 360 minutes of incubation compared to control and PGE2-treated samples (p < 0.01). | [2] |

| Collagenolytic Activity | Prostaglandin E2 (PGE2) | Human Cervical Tissue | Mean lysis area of 7.82 ± 2.58 mm² in PGE2-treated tissue compared to 5.39 ± 1.06 mm² in controls (p < 0.005). | |

| Elastase Activity | Prostaglandin E2 (PGE2) | Human Cervical Tissue | Nearly 7-fold increase in elastase activity 4 hours after PGE2 application. | |

| MMP-9 Expression | Prostaglandin F2α, 11-deoxy-PGE1 | Human Ciliary Smooth Muscle Cells | 268% and 253% increase in MMP-9 density scores after 72 hours of treatment, respectively. | |

| MMP-1, -2, and -3 Expression | Prostaglandin F2α, 11-deoxy-PGE1 | Human Ciliary Smooth Muscle Cells | Significant increases in MMP-1, MMP-2, and MMP-3 density scores after 72 hours of treatment. |

Signaling Pathways of this compound-Induced Collagen Breakdown

This compound exerts its effects by binding to specific prostaglandin E (EP) receptors on the surface of cervical cells. While this compound is a PGE1 analog, the signaling pathways are largely understood from studies on PGE2. The binding of this compound to EP receptors, particularly EP2 and EP4, is thought to initiate a cascade of intracellular events leading to the upregulation of matrix metalloproteinases (MMPs), the primary enzymes responsible for collagen degradation.

The proposed signaling pathway is as follows:

-

Receptor Binding: this compound binds to EP2 and EP4 receptors on cervical fibroblasts and smooth muscle cells.

-

Second Messenger Activation: This binding activates G-proteins, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) and Phosphoinositide 3-kinase (PI3K).

-

MAPK/ERK Pathway Activation: The PKA and PI3K pathways converge on the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically activating the Extracellular signal-regulated kinases (ERK1/2).

-

Transcription Factor Activation: Activated ERK phosphorylates and activates transcription factors, such as Activator Protein-1 (AP-1), which is a key regulator of MMP gene expression.

-

MMP Gene Expression and Synthesis: This leads to the increased transcription and synthesis of various MMPs, including the collagenases MMP-1 and MMP-8, and the gelatinases MMP-2 and MMP-9.

-

Collagen Degradation: The secreted MMPs then degrade the collagen fibers in the cervical extracellular matrix, leading to cervical softening and ripening.

Experimental Protocols

Quantification of Total Collagen Content (Hydroxyproline Assay)

This protocol is adapted from standard colorimetric assays for determining the hydroxyproline content, which is a direct measure of collagen.

Materials:

-

Cervical tissue biopsies

-

10 N Sodium Hydroxide (NaOH)

-

10 N Hydrochloric Acid (HCl)

-

Chloramine-T reagent

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

Hydroxyproline standard solution

-

Pressure-tight, screw-capped polypropylene vials

-

Heating block or oven (120°C)

-

Microplate reader

Procedure:

-

Tissue Homogenization: Homogenize a known weight of cervical tissue in distilled water.

-

Alkaline Hydrolysis: Add an equal volume of 10 N NaOH to the tissue homogenate in a pressure-tight vial. Heat at 120°C for 1 hour to hydrolyze the collagen.

-

Neutralization: Cool the hydrolysate on ice and neutralize by adding an equivalent volume of 10 N HCl.

-

Oxidation: Add Chloramine-T reagent to the hydrolysate and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

-

Color Development: Add DMAB reagent and incubate at 60-65°C for 45-90 minutes. This reaction forms a chromophore.

-

Measurement: Measure the absorbance of the samples and a hydroxyproline standard curve at 560 nm using a microplate reader.

-

Calculation: Calculate the hydroxyproline concentration in the samples from the standard curve and convert to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

Assessment of Collagenase Activity (Gelatin Zymography)

This technique identifies the activity of gelatinases (MMP-2 and MMP-9) in tissue extracts.

Materials:

-

Cervical tissue biopsies

-

Tissue extraction buffer

-

Polyacrylamide gels containing gelatin (0.1%)

-

SDS-PAGE running buffer

-

Zymogram renaturing buffer

-

Zymogram developing buffer

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Protein Extraction: Homogenize cervical tissue in a suitable extraction buffer to obtain protein lysates.

-

Electrophoresis: Run the protein extracts on a gelatin-containing polyacrylamide gel under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-48 hours. During this time, the gelatinases will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Visualization: Clear bands will appear on the stained background where the gelatin has been degraded by the MMPs. The position of the bands indicates the molecular weight of the MMPs (pro-MMP-9 at 92 kDa, active MMP-9 at 82 kDa; pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa). The intensity of the bands corresponds to the enzyme activity.

Conclusion

This compound is a critical pharmacological tool for cervical ripening, and its mechanism of action is intrinsically linked to the enzymatic breakdown of cervical collagen. While direct quantitative data for this compound remains an area for further research, the evidence from PGE1 and PGE2 studies strongly supports a model where this compound, via EP receptor signaling and the MAPK/ERK pathway, upregulates the expression and activity of matrix metalloproteinases. This leads to a significant reduction in collagen content and a remodeling of the cervical extracellular matrix, ultimately resulting in cervical softening and dilatation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific quantitative effects of this compound and other prostaglandin analogues on cervical tissue, paving the way for more refined and targeted therapeutic strategies in obstetrics and gynecology.

References

Pharmacokinetics and Metabolism of Gemeprost in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed pharmacokinetic and metabolism studies of Gemeprost specifically in animal models are limited. This guide synthesizes the available information on this compound and incorporates data from a closely related prostaglandin E1 analogue, 16,16-dimethyl-prostaglandin E2 (dmPGE2), to provide a comprehensive overview for research and development purposes.

Introduction

This compound, a synthetic analogue of prostaglandin E1 (PGE1), is utilized for its potent effects on uterine contraction and cervical ripening.[1] Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is crucial for the evaluation of its safety and efficacy, and for the design of non-clinical toxicology studies. This document provides an in-depth summary of the known metabolic pathways of this compound and presents pharmacokinetic data from studies on a closely related analogue in mice and non-human primates.

Metabolism of this compound

This compound undergoes rapid and extensive metabolism. Following administration, it is quickly hydrolyzed to its pharmacologically active free acid form. This initial step is followed by systemic metabolic inactivation through two primary oxidative pathways.[1]

-

β-oxidation: This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the fatty acid side chain.

-

ω-oxidation: This pathway involves the oxidation of the terminal methyl group of the fatty acid side chain.

The resulting metabolites are more polar and are subsequently eliminated from the body.

Caption: General metabolic pathway of this compound.

Pharmacokinetics

Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Mice

The following tables summarize the key pharmacokinetic parameters of dmPGE2 following a single subcutaneous dose of 35 µg per mouse.